molecular formula C19H17ClN4O5S B2505017 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide CAS No. 312743-84-3

4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2505017
CAS No.: 312743-84-3
M. Wt: 448.88
InChI Key: ILWSPHLJYOWJNU-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a chloro group and a sulfonamide-linked pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 2,6-dimethoxypyrimidine and 4-aminobenzenesulfonamide.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

      Product: N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylbenzene.

  • Coupling with 4-chlorobenzoyl Chloride

      Starting Materials: The sulfonamide intermediate and 4-chlorobenzoyl chloride.

      Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Typically carried out in polar aprotic solvents.

      Products: Various substituted derivatives depending on the nucleophile used.

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.

      Conditions: Vary depending on the desired transformation.

      Products: Oxidized or reduced forms of the compound.

  • Hydrolysis

      Reagents: Acids or bases.

      Conditions: Aqueous or organic solvents, elevated temperatures.

      Products: Decomposed products such as amines and carboxylic acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown efficacy in inhibiting certain enzymes and pathways involved in inflammation and bacterial growth .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it valuable in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfadimethoxine: A sulfonamide antibiotic with a similar pyrimidine ring structure.

    4-chlorobenzamide: A simpler analog lacking the sulfonamide and pyrimidine moieties.

    N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylbenzene: An intermediate in the synthesis of the target compound.

Uniqueness

4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the chloro and sulfonamide groups, along with the pyrimidine ring, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-chloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-9-7-14(8-10-15)21-18(25)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWSPHLJYOWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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